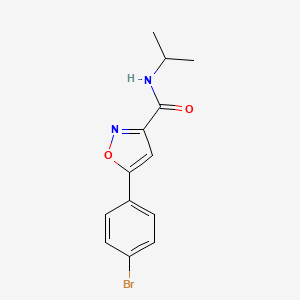![molecular formula C17H18N2O3 B1227786 N-(4-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1227786.png)
N-(4-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is an aromatic amide.
Scientific Research Applications
Isoxazole Derivatives and Antitumor Activity
Isoxazole derivatives, including those with complex structures similar to the compound of interest, have been extensively studied for their antitumor properties. Research has indicated that natural products based on the isoxazole skeleton constitute a diverse group with over 90 structures, including notable compounds like the antibiotic cycloserine and the mushroom toxin muscimol. These compounds, derived from various sources including marine sponges, bacteria, and fungi, showcase significant potential in the development of new antitumor drugs due to their unique biological properties (Rahbaek & Christophersen, 2001).
Pharmacological Significance of Oxadiazole and Tetrazole Moieties
Further extending the discussion to related heterocycles, the pharmacological significance of 1,3,4-oxadiazole and tetrazole containing compounds is noteworthy. These compounds exhibit a wide range of pharmacological properties, including antiviral, analgesic, anti-inflammatory, and antitumor activities. The structural inclusion of 1,3,4-oxadiazole has made these molecules particularly important in synthetic medicinal chemistry as bioisosteres of carboxylic acids, carboxamides, and esters, indicating a strong foundation for the development of new drug candidates (Rana, Salahuddin, & Sahu, 2020). Similarly, tetrazole moieties have garnered attention due to their broad-spectrum biological activities and have been leveraged as bioisosteres for carboxylic acid in drug design, enhancing lipophilicity, bioavailability, and reducing side effects in drugs (Patowary, Deka, & Bharali, 2021).
Isoxazoline as Anticancer Agents
Isoxazoline compounds, closely related to isoxazoles, are highlighted for their anticancer properties. These compounds, often derived from natural sources, have shown promise as chemotherapeutic candidates. The synthesis pathways and structural-activity relationships of isoxazoline-containing natural products underscore their potential as novel anticancer agents, further emphasizing the importance of exploring heterocyclic compounds in therapeutic development (Kaur, Kumar, Sharma, & Gupta, 2014).
properties
Product Name |
N-(4-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C17H18N2O3/c1-11(20)12-7-9-13(10-8-12)18-17(21)16-14-5-3-2-4-6-15(14)22-19-16/h7-10H,2-6H2,1H3,(H,18,21) |
InChI Key |
QUIANYHQAVDUQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC3=C2CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-(4-methyl-3-nitrophenyl)-2-oxoethyl] ester](/img/structure/B1227707.png)
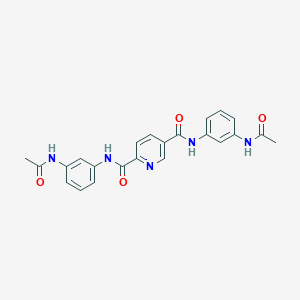
![2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)
![1-(2-Chlorophenyl)-3-[[(1-ethyl-2-methyl-5-benzimidazolyl)-oxomethyl]amino]thiourea](/img/structure/B1227713.png)
![2,5-dimethylbenzenesulfonic acid [4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenyl] ester;hydrochloride](/img/structure/B1227715.png)
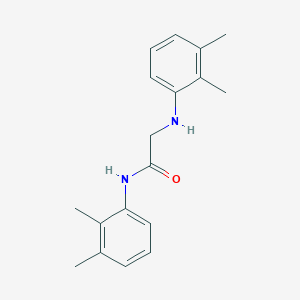
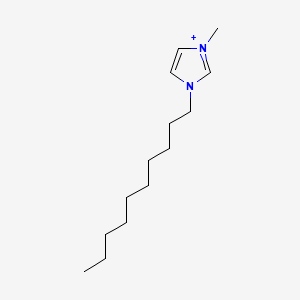

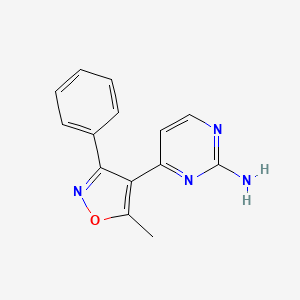
![2-[Bis(5-methylfuran-2-yl)methyl]-6-nitrophenol](/img/structure/B1227723.png)
